

# Combination Therapy: Hydroxysafflor Yellow A with Other Therapeutic Agents

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A Comparative Guide for Researchers and Drug Development Professionals

**Hydroxysafflor yellow A** (HSYA), a prominent water-soluble chalcone compound extracted from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. While its therapeutic potential as a monotherapy is well-documented, emerging evidence highlights its synergistic effects when combined with other therapeutic agents, paving the way for novel combination strategies in treating a range of diseases, from ischemic injuries to cancer. This guide provides an objective comparison of HSYA's performance in combination with other agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

# HSYA in Combination with Astragaloside IV for Cerebral Ischemia-Reperfusion Injury

The combination of HSYA and Astragaloside IV (AS-IV) has demonstrated significant synergistic neuroprotective effects against cerebral ischemia-reperfusion (I/R) injury. Studies have shown that this combination leads to superior outcomes compared to the administration of either agent alone.

#### **Quantitative Data Summary**



Parameter	MCAO Group	MCAO + AS-IV	MCAO + HSYA	MCAO + AS-IV + HSYA
Neurological Deficit Score	High	Reduced	Reduced	Significantly Reduced[1]
Infarct Volume (%)	High	Reduced	Reduced	Significantly Reduced[1]
Cerebral Edema (%)	High	Reduced	Reduced	Significantly Reduced[1]
MDA Levels (Ischemic Cortex)	Increased	Decreased	Decreased	Significantly Decreased[1]
SOD Levels (Ischemic Cortex)	Decreased	Increased	Increased	Significantly Increased[1]
MCAO: Middle Cerebral Artery Occlusion; AS- IV: Astragaloside IV; HSYA: Hydroxysafflor Yellow A; MDA: Malondialdehyde ; SOD: Superoxide				

### **Experimental Protocols**

Dismutase.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) for a specified duration, followed by reperfusion. The rats were randomly divided into sham, MCAO model, MCAO + AS-IV, MCAO + HSYA, and MCAO + AS-IV + HSYA groups.[1] Drug administration was performed via caudal vein injection for three consecutive days.[1]

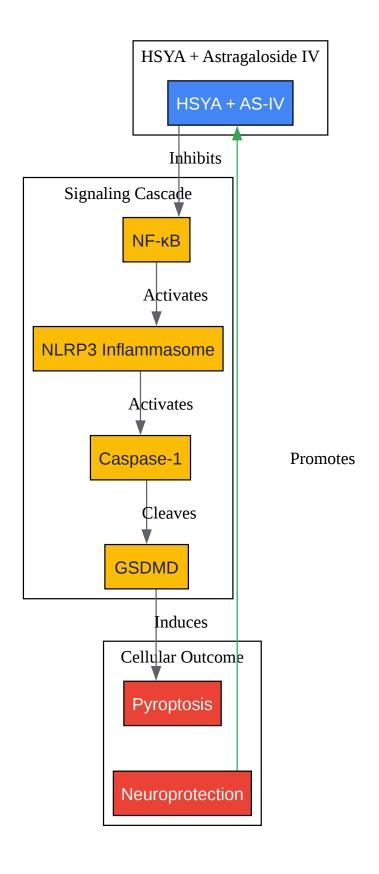


- Neurological Deficit Scoring: Neurological function was assessed using a standardized scoring system.
- Infarct Volume Measurement: Brain tissues were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]
- Oxidative Stress Marker Analysis: The levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in the ischemic cortex and serum were measured using commercially available kits.[1]

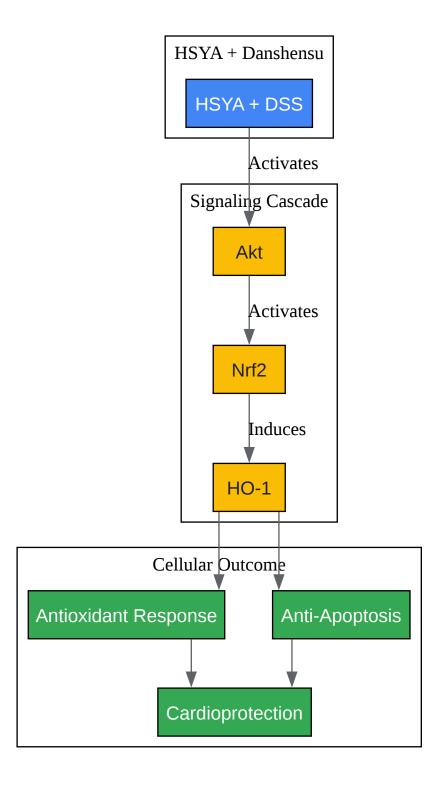
### **Signaling Pathway**

The synergistic neuroprotective effect of the HSYA and AS-IV combination is primarily attributed to the inhibition of the NF-κB/NLRP3/Caspase-1/GSDMD signaling pathway, which mitigates pyroptosis-induced cell death.

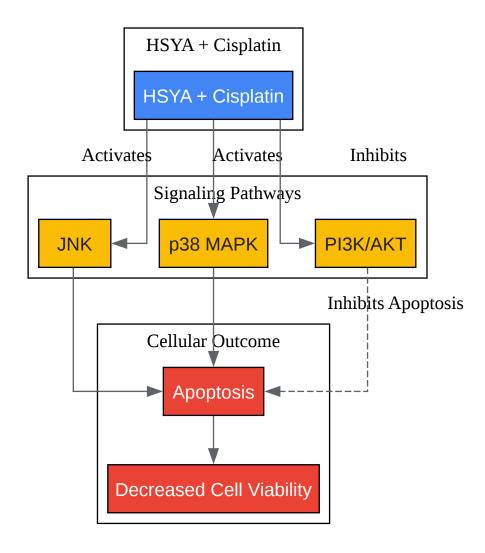




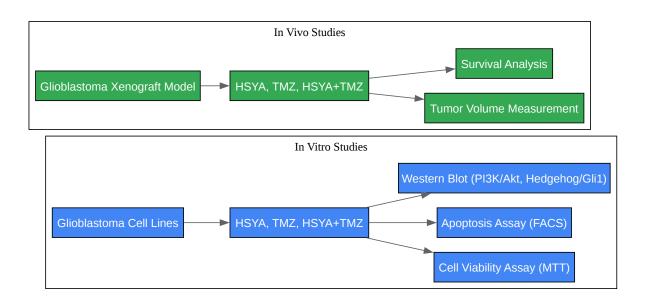












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